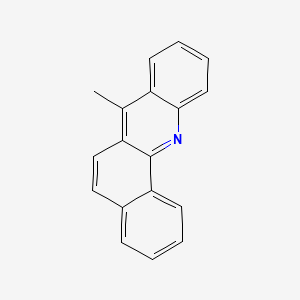
7-Methylbenz(c)acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylbenz(c)acridine, also known as this compound, is a useful research compound. Its molecular formula is C18H13N and its molecular weight is 243.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Toxicological Studies
Mutagenicity and Carcinogenicity
7-Methylbenz(c)acridine has been shown to exhibit significant mutagenic activity. For instance, studies indicate that its metabolite, trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz(c)acridine, is a potent mutagen requiring metabolic activation. It demonstrated a mutagenicity that was 3-fold greater than its isomer 12-methylbenz(a)acridine . The compound's carcinogenic potential was also evaluated through various animal models.
Table 1: Mutagenicity of this compound and Its Metabolites
| Compound | Mutagenicity Level (Ames Test) | Reference |
|---|---|---|
| This compound | High | |
| Trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz(c)acridine | Very High | |
| 12-Methylbenz(a)acridine | Moderate |
Cancer Research
Tumor Initiating Activity
Research has established that this compound is a strong tumor initiator. In initiation-promotion studies on mouse skin, it was found to induce skin tumors significantly when applied topically. The compound was noted to be at least five times more active than its unsubstituted counterpart, benz(c)acridine .
Table 2: Tumorigenic Activity of this compound in Animal Models
| Model Type | Dose (μmol) | Tumor Incidence (%) | Reference |
|---|---|---|---|
| Mouse Skin | 0.15 - 0.75 | Up to 77% | |
| Newborn Mice (i.p.) | Total dose: 0.35 | Pulmonary tumors: High incidence |
Metabolism Studies
The metabolism of this compound has been extensively studied in liver and lung microsomes from rats. Key metabolites identified include trans-10,11-dihydro-10,11-dihydroxy-7-methylbenz(c)acridine and others, which contribute to its overall toxicity and carcinogenicity .
Table 3: Major Metabolites of this compound
Eigenschaften
CAS-Nummer |
3340-94-1 |
|---|---|
Molekularformel |
C18H13N |
Molekulargewicht |
243.3 g/mol |
IUPAC-Name |
7-methylbenzo[c]acridine |
InChI |
InChI=1S/C18H13N/c1-12-14-7-4-5-9-17(14)19-18-15(12)11-10-13-6-2-3-8-16(13)18/h2-11H,1H3 |
InChI-Schlüssel |
LZUFUDJVBHLHFC-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=CC=CC=C14 |
Kanonische SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=CC=CC=C14 |
Key on ui other cas no. |
3340-94-1 |
Synonyme |
7-methylbenz(c)acridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















